3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO4S. It is a derivative of benzene, featuring bromine, methoxy, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2,4-dimethoxybenzene, followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride. The reaction conditions often require a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are crucial due to the reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or sulfonyl chloride groups are replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, forming sulfonamides or sulfonate esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and bases like sodium hydroxide (NaOH).
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The bromine atom can also participate in substitution reactions, further diversifying its reactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The combination of bromine, methoxy, and sulfonyl chloride groups provides a versatile platform for various chemical transformations.
Properties
Molecular Formula |
C8H8BrClO4S |
---|---|
Molecular Weight |
315.57 g/mol |
IUPAC Name |
3-bromo-2,4-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-5-3-4-6(15(10,11)12)8(14-2)7(5)9/h3-4H,1-2H3 |
InChI Key |
XDDIBQXBRCZIIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.